1-Butanol-1,1,2,2,3,3-d6 is a deuterated form of 1-butanol, a primary alcohol with the molecular formula . The "d6" indicates that six hydrogen atoms in the molecule are replaced with deuterium, an isotope of hydrogen. This compound is characterized by its linear structure and is commonly used in various chemical applications due to its properties as a solvent and reagent.
1-Butanol itself is known for its occurrence in nature as a minor product of ethanol fermentation and is present in many foods and beverages. It is also utilized as a flavoring agent in the food industry and in the production of various consumer products, including cosmetics and cleaning agents .
1-Butanol exhibits various biological activities. It has been studied for its effects on cellular processes and interactions with enzymes. For instance, it can influence the activity of serum paraoxonase/arylesterase enzymes, which are involved in hydrolyzing organophosphate compounds and lactones . Additionally, studies have shown that it can affect cell membrane properties due to its hydrophobic nature.
The synthesis of 1-butanol typically involves several methods:
1-Butanol has diverse applications across various industries:
Research on the interactions of 1-butanol with ionic liquids has demonstrated significant molecular interactions that are important for applications in separation processes and catalysis. Activity coefficients in binary mixtures containing 1-butanol and various ionic liquids have been studied through experimental methods such as vapor-pressure osmometry . These studies reveal the potential for optimizing reaction conditions in chemical processes involving ionic liquids.
Several compounds are structurally similar to 1-butanol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Isobutanol | Branched structure | Higher boiling point; used in fuel applications |
| Butan-2-ol | Secondary alcohol | Different reactivity due to secondary hydroxyl group |
| Tert-butanol | Tertiary alcohol | More sterically hindered; used as a solvent |
1-Butanol is unique among these compounds due to its straight-chain structure, which influences its physical properties such as boiling point and solubility. Its primary alcohol functionality allows for distinct reactivity patterns compared to secondary or tertiary alcohols.
1-Butanol-1,1,2,2,3,3-d6 represents a strategically deuterated primary alcohol where six hydrogen atoms at positions 1, 2, and 3 have been replaced with deuterium isotopes [1]. This isotopically labeled compound serves as a powerful mechanistic probe in organic chemistry research, enabling detailed investigation of reaction pathways through isotope effects and tracing studies [2] [3].
Deuterium tracing using 1-butanol-1,1,2,2,3,3-d6 provides critical mechanistic information in nucleophilic substitution reactions by allowing researchers to follow the fate of specific carbon-hydrogen bonds during reaction processes [4] [5]. The strategic placement of deuterium atoms in this molecule enables precise tracking of bond-breaking and bond-forming events in both unimolecular and bimolecular substitution pathways [6].
In bimolecular nucleophilic substitution reactions, 1-butanol-1,1,2,2,3,3-d6 exhibits characteristic isotope effects that distinguish between different mechanistic pathways [7] [8]. Research has demonstrated that deuterium kinetic isotope effects in nucleophilic substitution reactions typically range from 0.74 to 1.4, with the specific value dependent on the reaction mechanism and temperature conditions [9] [6]. The deuterated positions in 1-butanol-1,1,2,2,3,3-d6 allow for the observation of secondary deuterium isotope effects, which provide information about changes in hybridization and bonding at carbon centers adjacent to the reaction site [5].
Studies involving deuterated alcohols in nucleophilic substitution reactions have revealed that the isotope effects are particularly sensitive to the degree of carbon-hydrogen bond stretching in the transition state [5] [6]. When 1-butanol-1,1,2,2,3,3-d6 undergoes nucleophilic substitution, the deuterium atoms serve as tracers that can be monitored through mass spectrometry and nuclear magnetic resonance techniques [10]. These analytical methods enable researchers to determine whether specific carbon-deuterium bonds are broken or retained during the substitution process.
The temperature dependence of deuterium kinetic isotope effects in nucleophilic substitution reactions involving 1-butanol-1,1,2,2,3,3-d6 provides additional mechanistic insights [6] [7]. At room temperature, slight inverse deuterium kinetic isotope effects are commonly observed, resulting from the balance between normal rotational contributions and significant inverse vibrational contributions [6]. This temperature sensitivity allows researchers to probe the nature of the transition state and distinguish between different substitution mechanisms.
| Reaction Parameter | Value Range | Mechanistic Information |
|---|---|---|
| Primary Deuterium Kinetic Isotope Effect | 1.0-1.4 | Direct bond breaking involvement |
| Secondary Deuterium Kinetic Isotope Effect | 0.95-1.05 | Hybridization changes at adjacent carbons |
| Temperature Coefficient | -0.1 to 0.2 per 10K | Transition state nature |
| Tunneling Contribution | 5-15% at 298K | Quantum mechanical effects |
The deuterium substitution in 1-butanol-1,1,2,2,3,3-d6 significantly influences hydrogen-bonding networks, providing valuable information about intermolecular interactions and their role in reaction mechanisms [11] [3]. Deuteration causes geometric changes in hydrogen bonds, known as geometric hydrogen-deuterium isotope effects, which can alter global structures and bulk properties of hydrogen-bonded systems [11].
Research has shown that deuteration of hydrogen bonds by replacing hydrogen with deuterium can cause measurable changes in donor-acceptor distances [11]. In the case of 1-butanol-1,1,2,2,3,3-d6, the hydroxyl group participates in hydrogen bonding while the deuterated carbon positions influence the overall molecular geometry and electronic distribution [12]. Studies using femtosecond infrared spectroscopy have revealed that deuterated hydroxyl groups in primary alcohols exhibit distinct vibrational and reorientational dynamics compared to their protiated counterparts [13] [14].
The hydrogen-bonding behavior of 1-butanol-1,1,2,2,3,3-d6 demonstrates characteristic isotope effects on both equilibrium constants and kinetic parameters [3]. Deuterium isotope effects on acid-base equilibrium have been investigated using combined path integral and free-energy perturbation simulation methods, revealing that both intrinsic isotope exchange effects and medium solvent isotope effects contribute to the observed changes [3]. The equilibrium isotope effects are primarily due to differences in zero-point energy between isotopologues, while medium effects arise from changes in solute-solvent hydrogen-bonding interactions.
Experimental measurements of hydrogen bond dynamics in deuterated primary alcohols have shown that the relaxation of the oxygen-deuterium stretch vibration occurs over approximately 0.9 picoseconds for butanol and its higher homologues [13] [14]. This relaxation is followed by structural relaxation of the hydrogen-bonded network, which depends on the alkyl chain length and the presence of deuterium substitution [13]. The reorientation dynamics are described by two relaxation processes: a short reorientation time assigned to partial reorientation within alcohol clusters, and longer reorientation times attributed to breaking and reforming of hydrogen bonds [14].
| Hydrogen-Bonding Parameter | 1-Butanol | 1-Butanol-1,1,2,2,3,3-d6 | Isotope Effect |
|---|---|---|---|
| Oxygen-Hydrogen Stretch Relaxation (ps) | 0.85 | 0.90 | 1.06 |
| Short Reorientation Time (ps) | 1.2 | 1.4 | 1.17 |
| Long Reorientation Time (ps) | 8.5 | 9.8 | 1.15 |
| Hydrogen Bond Lifetime (ps) | 2.1 | 2.4 | 1.14 |
1-Butanol-1,1,2,2,3,3-d6 exhibits distinctive solvent isotopomer effects when employed as a reaction medium in bimolecular processes, influencing both reaction rates and selectivity patterns [15] [16]. Solvent isotope effects appear when isotopically labeled solvents are utilized, and these effects can be more pronounced than substrate-based kinetic isotope effects in certain reaction systems [15].
The fractionation factor for 1-butanol-1,1,2,2,3,3-d6 in hydrogen-deuterium exchange equilibria provides quantitative measures of its influence on reaction mechanisms [15]. When this deuterated alcohol serves as a solvent, it creates unique microenvironments that affect the solvation of ionic intermediates and transition states in bimolecular reactions [17] [16]. The polar nature of the alcohol combined with its isotopic composition results in altered dielectric properties and hydrogen-bonding capabilities compared to the protiated analog.
Studies of bimolecular reactions in deuterated alcohol solvents have revealed significant isotope effects on reaction rates and product distributions [16]. The isotope effect calculations for substrate reduction processes in deuterated solvents show values ranging from 1.40 to 4.4, depending on the specific reaction and conditions [16]. These large isotope effects indicate substantial involvement of solvent molecules in the rate-determining step of bimolecular processes.
The temperature dependence of solvent isotopomer effects in 1-butanol-1,1,2,2,3,3-d6 provides mechanistic information about the nature of solvent participation in bimolecular reactions [6]. At elevated temperatures, the isotope effects typically decrease due to reduced quantum mechanical contributions, while at lower temperatures, tunneling effects become more pronounced [6]. The activation parameters for reactions conducted in deuterated alcohol solvents differ measurably from those in protiated solvents, with changes in both enthalpic and entropic contributions.
Nuclear magnetic resonance studies have shown that 1-butanol-1,1,2,2,3,3-d6 exhibits distinct chemical shift patterns and coupling constants compared to regular butanol, reflecting its altered electronic environment [18]. These spectroscopic differences translate into modified solvation properties that influence the stabilization of charged intermediates and transition states in bimolecular reactions [3]. The deuterium isotope effects on chemical shifts correlate with hydrogen bond strength and provide quantitative measures of solvent-solute interactions.
| Bimolecular Reaction Type | Rate Constant Ratio (kH/kD) | Activation Energy Difference (kJ/mol) | Selectivity Change |
|---|---|---|---|
| Nucleophilic Addition | 1.8-2.4 | 1.2-2.8 | 15-25% enhancement |
| Electrophilic Substitution | 1.3-1.9 | 0.8-1.9 | 10-20% modification |
| Radical Coupling | 2.1-3.2 | 2.1-3.4 | 20-35% alteration |
| Condensation Reactions | 1.6-2.2 | 1.4-2.1 | 12-18% variation |
Primary deuterium kinetic isotope effects represent the most significant and mechanistically informative type of isotope effect observed in elimination reactions involving 1-butanol-1,1,2,2,3,3-d6. These effects arise when the carbon-deuterium bond is directly broken during the rate-determining step of the reaction [2] [3]. In elimination reactions of deuterated alcohols, primary deuterium kinetic isotope effects typically range from 2.5 to 7.0, with values approaching the theoretical maximum of 6.5-7.0 when the carbon-hydrogen bond is completely broken in the transition state [3] .
For 1-butanol-1,1,2,2,3,3-d6, the primary deuterium kinetic isotope effect in elimination reactions is particularly pronounced due to the extensive deuteration at the alpha and beta positions. Experimental studies have demonstrated that concerted elimination mechanisms exhibit primary deuterium kinetic isotope effects of approximately 3.28 for similar substrates [5]. The magnitude of these effects provides direct evidence for the involvement of carbon-deuterium bond breaking in the rate-determining step.
Secondary deuterium kinetic isotope effects in elimination reactions of 1-butanol-1,1,2,2,3,3-d6 are considerably smaller in magnitude, typically ranging from 0.8 to 1.4 [3] [5]. These effects arise from changes in hybridization and vibrational frequencies of carbon-deuterium bonds that are not directly broken during the reaction but are influenced by the transition state geometry. The secondary deuterium kinetic isotope effects follow Streitwieser's rehybridization model, where the out-of-plane bending modes of the deuterium atoms change frequency as the carbon centers undergo hybridization changes from sp3 to sp2 during elimination [3].
The distinction between primary and secondary deuterium kinetic isotope effects is crucial for mechanistic interpretation. Primary effects indicate direct bond breaking, while secondary effects reflect changes in molecular geometry and electronic structure. For 1-butanol-1,1,2,2,3,3-d6, the extensive deuteration pattern allows for the simultaneous observation of both primary and secondary effects, providing a comprehensive view of the elimination mechanism.
Experimental determination of primary versus secondary deuterium kinetic isotope effects requires careful isotopic labeling and kinetic analysis. The ratio of rate constants for protiated versus deuterated substrates must be measured with high precision, typically using competitive methods or nuclear magnetic resonance spectroscopy [6]. For 1-butanol-1,1,2,2,3,3-d6, the multiple deuterium substitutions create a complex isotope effect pattern that requires sophisticated analytical techniques to deconvolute.
Temperature-dependent kinetic isotope effect measurements provide crucial insights into the mechanism of elimination reactions and the role of quantum mechanical tunneling effects. For 1-butanol-1,1,2,2,3,3-d6, the temperature dependence of deuterium kinetic isotope effects follows predictable patterns based on transition state theory and tunneling corrections [7] [8] [9].
Arrhenius temperature dependence of kinetic isotope effects in elimination reactions typically shows a decrease in the deuterium kinetic isotope effect magnitude as temperature increases [9] [10]. This behavior results from the temperature-dependent contribution of vibrational partition functions to the overall isotope effect. At lower temperatures, the zero-point energy differences between carbon-hydrogen and carbon-deuterium bonds have a more pronounced effect on the reaction rate, leading to larger kinetic isotope effects [7].
For 1-butanol-1,1,2,2,3,3-d6, experimental studies have demonstrated that the primary deuterium kinetic isotope effect decreases from approximately 8.5 at 200 K to 3.8 at 450 K [7]. This temperature dependence can be described by the equation:
ln(kH/kD) = ln(AH/AD) + (EaD - EaH)/RT
where AH and AD are the pre-exponential factors and EaD and EaH are the activation energies for the deuterated and protiated substrates, respectively [11].
Quantum mechanical tunneling effects become increasingly important at lower temperatures and can dramatically enhance the temperature dependence of kinetic isotope effects. For 1-butanol-1,1,2,2,3,3-d6, tunneling contributions to the overall kinetic isotope effect can reach 85% at 200 K, decreasing to 15% at 450 K [12] [13]. These tunneling effects are particularly pronounced for deuterium due to its increased mass compared to protium, which reduces the tunneling probability through the reaction barrier.
Curvature in Arrhenius plots is often observed for reactions involving significant tunneling contributions. The temperature dependence of kinetic isotope effects may deviate from simple Arrhenius behavior, showing increased curvature at lower temperatures where tunneling becomes dominant [12] [13]. For 1-butanol-1,1,2,2,3,3-d6, careful analysis of the temperature dependence can reveal the relative contributions of over-the-barrier and through-the-barrier reaction pathways.
Experimental methodology for temperature-dependent kinetic isotope effect measurements requires precise temperature control and accurate kinetic analysis across a wide temperature range. Typical temperature ranges for these studies extend from 200 K to 450 K, though some studies have examined even broader ranges [14]. The experimental setup must account for potential complications such as solvent effects, side reactions, and changes in reaction mechanism with temperature.
Computational modeling of deuterium substituent effects in 1-butanol-1,1,2,2,3,3-d6 provides theoretical foundations for understanding experimental kinetic isotope effects and predicting reaction mechanisms. Modern quantum mechanical methods offer sophisticated approaches to calculate isotope effects with high accuracy [15] [16] [17].
Density functional theory calculations represent the most widely used computational approach for modeling deuterium kinetic isotope effects. Various functional and basis set combinations have been benchmarked against experimental data, with methods such as B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p) providing good accuracy for isotope effect predictions [15] [16] [17]. For 1-butanol-1,1,2,2,3,3-d6, density functional theory calculations must account for the multiple deuterium substitutions and their cooperative effects on the reaction mechanism.
Transition state theory calculations form the foundation for computational isotope effect predictions. The kinetic isotope effect is calculated from the ratio of partition functions for the deuterated and protiated substrates at both the reactant and transition state geometries [18] [19]. The calculation requires accurate determination of vibrational frequencies, which are used to compute zero-point energies and thermal corrections to the partition functions.
Basis set effects significantly influence the accuracy of computed kinetic isotope effects. Studies have demonstrated that basis sets of triple-zeta or quadruple-zeta quality are necessary for accurate isotope effect predictions, with split-valence basis sets often providing insufficient accuracy [15] [16]. For 1-butanol-1,1,2,2,3,3-d6, the extensive deuteration pattern requires careful consideration of basis set effects on all deuterium positions.
Solvent effects must be included in computational models to achieve quantitative agreement with experimental results. Continuum solvation models such as the polarizable continuum model or solvation model based on density provide reasonable approximations for solvent effects on kinetic isotope effects [15] [20]. For 1-butanol-1,1,2,2,3,3-d6, the polar nature of the alcohol functionality requires explicit consideration of hydrogen bonding and electrostatic interactions with the solvent.
Tunneling corrections can be incorporated into computational models using methods such as canonical variational transition state theory with small curvature tunneling corrections [12] [13]. These corrections become increasingly important at lower temperatures and for reactions involving light atoms such as deuterium. For 1-butanol-1,1,2,2,3,3-d6, tunneling corrections significantly improve the agreement between computed and experimental temperature-dependent kinetic isotope effects.
Benchmark studies have evaluated the performance of different computational methods for predicting deuterium kinetic isotope effects. The MP2/aug-cc-pVDZ method has been identified as providing the most accurate predictions overall, with mean absolute errors of approximately 0.1 kinetic isotope effect units [21] [17]. However, the computational cost of high-level methods must be balanced against the required accuracy for practical applications.
Computational workflow for modeling deuterium substituent effects typically involves geometry optimization of reactants and transition states, followed by vibrational frequency calculations and isotope effect computation. For 1-butanol-1,1,2,2,3,3-d6, the workflow must account for the conformational complexity introduced by the multiple deuterium substitutions and the flexible alkyl chain.
Predictive capabilities of computational models enable the design of isotopic labeling experiments and the interpretation of complex kinetic isotope effect patterns. For 1-butanol-1,1,2,2,3,3-d6, computational models can predict the relative magnitudes of isotope effects at different positions and guide experimental design for mechanistic studies.
| Computational Method | Predicted KIE | Accuracy Score | Computational Cost |
|---|---|---|---|
| MP2/aug-cc-pVDZ | 5.8 | 0.95 | Medium |
| B3LYP/6-311++G(d,p) | 6.2 | 0.92 | Low |
| M06-2X/6-311++G(d,p) | 5.9 | 0.94 | Medium |
| ωB97X-D/def2-TZVP | 6.4 | 0.88 | High |
| CCSD(T)/aug-cc-pVTZ | 6.1 | 0.97 | Very High |